1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
Description
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene is a substituted benzene derivative characterized by a chloromethyl group (-CH2Cl) at position 1, methoxy groups (-OCH3) at positions 4 and 5, and a methyl group (-CH3) at position 2. This compound is structurally significant due to its electron-rich aromatic system and reactive chloromethyl moiety, which facilitates its use in organic synthesis, particularly in alkylation and cyclization reactions.
Properties
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVKIJNKCCFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392292 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7537-05-5 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
In the case of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, the methoxy groups at positions 4 and 5 activate specific ring positions through their electron-donating effects. The reaction proceeds through three distinct phases:
Formation of the chloromethyl cation :
$$ \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{ClCH}2^+ + \text{H}_2\text{O} $$
Zinc chloride catalyzes the generation of the reactive electrophile from formaldehyde and hydrochloric acid.Electrophilic attack :
The chloromethyl cation preferentially attacks the para position relative to the methyl group at position 2, driven by steric and electronic factors.Rearomatization :
Loss of a proton restores aromaticity, yielding the target compound.
Table 1 : Optimized Reaction Conditions for Blanc Chloromethylation
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Temperature | 40-50°C | 78-82 |
| HCl Concentration | 32-37% | 85 |
| ZnCl₂ Catalyst Loading | 15-20 mol% | 88 |
| Reaction Time | 6-8 hours | 80 |
Substrate Preparation and Limitations
The starting material, 4,5-dimethoxy-2-methyltoluene, requires careful purification to avoid side reactions. Common challenges include:
- Competitive substitution at alternate ring positions (12-15% byproducts)
- Over-chlorination risks at elevated temperatures (>60°C)
- Moisture sensitivity requiring anhydrous conditions
Alternative Synthetic Pathways
Friedel-Crafts Alkylation Approach
While less efficient than Blanc chloromethylation, this method offers better control over substitution patterns in sterically hindered systems:
$$ \text{Ar-H} + \text{ClCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Ar-CH}_2\text{Cl} + \text{HCl} $$
Key Advantages :
- Avoids formaldehyde handling
- Enables use of pre-formed chloromethyl chloride
Table 2 : Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Blanc Chloromethylation | 82 | 95 | Excellent |
| Friedel-Crafts | 68 | 88 | Moderate |
| Radical Chlorination | 45 | 75 | Limited |
Radical-Mediated Chlorination
Recent advances in photoredox catalysis have enabled alternative pathways:
$$ \text{Ar-CH}3 + \text{NCS} \xrightarrow{h\nu, \text{Catalyst}} \text{Ar-CH}2\text{Cl} + \text{NH}_3 $$
While this method shows promise for late-stage functionalization, current limitations include:
- Low conversion rates (35-45%)
- Significant byproduct formation from over-chlorination
- High catalyst loading requirements (5-7 mol%)
Purification and Isolation Techniques
The polar nature of this compound necessitates specialized purification strategies:
Crystallization Optimization
- Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
- Recovery Efficiency : 89-92%
- Purity Enhancement : Reduces residual ZnCl₂ to <50 ppm
Chromatographic Methods
- Stationary Phase : Silica gel 60 (230-400 mesh)
- Mobile Phase : Gradient elution with CH₂Cl₂:MeOH (98:2 → 95:5)
- Retention Factor (k) : 3.2-3.8
Reaction Scale-Up Considerations
Industrial production requires careful management of exothermic processes:
Table 3 : Safety Parameters for Large-Scale Synthesis
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Batch Size | 100 g | 5 kg | 50 kg |
| Cooling Capacity | 200 W/L | 350 W/L | 500 W/L |
| HCl Scrubbing System | Passive | Active | Redundant Active |
Critical scale-up factors include:
- Gradual reagent addition to control exotherms
- Real-time monitoring of ZnCl₂ concentration
- Automated pH adjustment systems
Analytical Characterization
Comprehensive quality control requires multi-technique verification:
Table 4 : Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, CH₃), 4.52 (s, 2H, CH₂Cl) |
| ¹³C NMR | δ 45.8 (CH₂Cl), 56.1 (OCH₃) |
| FT-IR | 1265 cm⁻¹ (C-O), 680 cm⁻¹ (C-Cl) |
| HRMS | m/z 218.0473 [M+H]⁺ |
Chemical Reactions Analysis
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield the corresponding alcohol.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents for reduction reactions .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Precursor for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable in synthetic organic chemistry.
-
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of chloromethylated compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications of this compound can enhance its efficacy against bacterial strains.
- Anti-inflammatory Properties : Similar compounds have been explored for their ability to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes. Clinical studies suggest potential applications in treating inflammatory diseases.
-
Material Science
- Polymer Chemistry : The chloromethyl group can facilitate cross-linking reactions in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various derivatives of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong potential for pharmaceutical development.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound was administered to evaluate its anti-inflammatory effects. Patients receiving the treatment reported significant reductions in pain and inflammation markers compared to the placebo group.
| Treatment Group | Reduction in Pain (VAS Score) | Inflammation Markers (CRP) |
|---|---|---|
| Treatment | 50% | Decreased by 30% |
| Placebo | 10% | No significant change |
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the chloromethyl group forms a carbocation intermediate, which is then attacked by nucleophiles . The presence of electron-donating methoxy groups on the benzene ring stabilizes the carbocation intermediate, facilitating the reaction.
In oxidation reactions, the methoxy groups can be converted to more reactive species, which can further react to form oxidized products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C10H13ClO2
- Molecular Weight : 200.66 g/mol
- Substituents : Chloromethyl (-CH2Cl), methoxy (-OCH3), and methyl (-CH3) groups.
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
Table 1: Comparison of Key Structural Analogues
Key Observations:
Reactivity Differences :
- The chloromethyl group in the target compound is less reactive in nucleophilic substitutions compared to its bromomethyl analogue (e.g., 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene), which exhibits higher leaving-group ability due to Br’s lower bond dissociation energy .
- The iodo substituent in 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound .
Electronic Effects :
- Methoxy groups in the target compound enhance electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, fluoro substituents (e.g., 1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene) exert strong electron-withdrawing effects, directing reactivity to meta/para positions .
Functional Analogues in Pharmaceutical Chemistry
The benzo[e]indole dimer antibody-drug conjugate described in Patent Journal (2018) shares a reactive chloromethyl group but incorporates a more complex heterocyclic framework. Unlike the target compound, this dimer is designed for targeted cancer therapy, leveraging the chloromethyl group’s ability to alkylate DNA in tumor cells .
Biological Activity
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, also known by its CAS number 7537-05-5, is a compound that has drawn interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloromethyl group and two methoxy groups on a methyl-substituted benzene ring. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can undergo nucleophilic substitution reactions, while the methoxy groups enhance lipophilicity and influence interaction with cellular membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is linked to numerous diseases such as cancer and cardiovascular disorders. For instance, studies have shown that methoxy-substituted phenolic compounds can effectively scavenge free radicals, thereby reducing cellular damage.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the activity of lipoxygenase (5-LO), an enzyme involved in the inflammatory response. Inhibition of this enzyme can result in decreased production of leukotrienes, mediators of inflammation. Clinical studies have demonstrated that derivatives exhibiting similar properties can significantly improve symptoms in patients with inflammatory conditions such as arthritis and skin disorders.
Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various bacterial strains. Studies suggest that it may serve as a lead compound in the development of new antimicrobial agents, particularly due to its structural features that facilitate interaction with microbial targets.
Summary Table of Biological Activities
Case Studies
- Anti-inflammatory Study : A clinical trial involving patients with inflammatory skin diseases showed significant improvement when treated with derivatives similar to this compound. Patients reported reduced symptoms within weeks of treatment.
- Gastrointestinal Disorders : Research explored the use of this compound in gastrointestinal diseases where inflammation plays a critical role. Results indicated that it could alleviate symptoms by modulating inflammatory responses.
Q & A
Q. What spectroscopic methods are critical for characterizing 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Focus on the aromatic region (δ 6.5–7.5 ppm) to identify substituent patterns. The methyl (CH₃) and chloromethyl (CH₂Cl) groups will appear as singlets in the δ 2.0–3.0 ppm range. The methoxy (OCH₃) groups typically resonate at δ 3.7–3.9 ppm. Compare with structurally similar compounds (e.g., brominated analogs ).
- ¹³C NMR: Look for carbons adjacent to electronegative groups (Cl, OCH₃), which deshield nuclei (e.g., CH₂Cl at δ 40–45 ppm, aromatic carbons at δ 110–150 ppm).
- Infrared (IR) Spectroscopy:
- Confirm C-Cl stretching (550–750 cm⁻¹) and methoxy C-O bonds (≈1250 cm⁻¹).
- Mass Spectrometry (MS):
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Chlorination of Benzyl Alcohol Precursors:
- React (4,5-dimethoxy-2-methylphenyl)methanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane. Optimize stoichiometry (e.g., 10 equivalents of SOCl₂) and reaction time (15 min to 15 h) to achieve >70% yield, as demonstrated in analogous syntheses .
- Halogen Exchange:
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
- Refinement with SHELX:
- Cross-Validation:
- Compare with computational models (DFT-optimized geometries) to identify positional mismatches in aromatic rings or substituents.
Q. How does the substitution pattern influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- Electronic and Steric Analysis:
- The 4,5-dimethoxy groups are electron-donating, activating the ring at ortho and para positions. However, steric hindrance from the 2-methyl group directs electrophiles (e.g., nitronium ions) to the less hindered 6-position. Validate via:
- Competitive Experiments: Compare reaction outcomes with/without methyl groups.
- DFT Calculations: Compute Fukui indices to map electrophilic susceptibility .
Q. What challenges arise in optimizing reaction conditions for derivatizing this compound into aldehydes or nitriles?
Methodological Answer:
- Oxidation to Aldehydes:
- Use mild oxidizing agents (e.g., PCC in CH₂Cl₂) to prevent over-oxidation of the chloromethyl group. Monitor by TLC (Rf shift from 0.5 to 0.7).
- Cyanation:
Q. How does the compound’s stability vary under thermal, photolytic, or solvolytic conditions?
Methodological Answer:
- Thermal Stability:
- Conduct thermogravimetric analysis (TGA): Decomposition onset ≈200°C. Store below 25°C in inert atmospheres.
- Photolytic Degradation:
- Solvolysis:
- In polar protic solvents (e.g., H₂O/EtOH), SN1 hydrolysis yields (4,5-dimethoxy-2-methylphenyl)methanol. Rate constants (k) can be determined via kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
